

H-Leu-Lys(Z)-OH analogues and derivatives in scientific research

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Compound of Interest

Compound Name: **H-Leu-Lys(Z)-OH**

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An In-depth Technical Guide to **H-Leu-Lys(Z)-OH** Analogs and Derivatives in Scientific Research

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and research applications of **H-Leu-Lys(Z)-OH** and its analogs and derivatives. While direct research on **H-Leu-Lys(Z)-OH** is limited, this document extrapolates from studies on structurally related peptides, particularly those containing the Leu-Lys motif, to offer insights into its potential as a lead compound in drug discovery. This guide covers synthetic methodologies, potential biological activities such as enzyme inhibition and antimicrobial effects, hypothetical signaling pathways, and detailed experimental protocols for in vitro assays.

Introduction to **H-Leu-Lys(Z)-OH** and its Analogs

H-Leu-Lys(Z)-OH, or L-Leucyl-N ϵ -(benzyloxycarbonyl)-L-lysine, is a dipeptide composed of leucine and a lysine residue with its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is common in peptide synthesis to ensure selective amide bond formation. While **H-Leu-Lys(Z)-OH** itself is primarily a building block for the synthesis of larger peptides, the core Leu-Lys motif is a recurring feature in a variety of biologically active peptides.

Derivatives and analogs of **H-Leu-Lys(Z)-OH** are of significant interest in scientific research for several reasons:

- Enzyme Inhibition: Dipeptide analogs are often explored as inhibitors of proteases and peptidases. For instance, modifications of the peptide backbone, such as the introduction of ketomethylene or hydroxyethylene isosteres, can lead to potent and stable enzyme inhibitors.[\[1\]](#)
- Antimicrobial and Antitumor Activity: Peptides rich in leucine and lysine residues have demonstrated significant antimicrobial and antitumor properties.[\[2\]](#)[\[3\]](#)[\[4\]](#) The combination of hydrophobic (Leu) and cationic (Lys) residues allows these peptides to interact with and disrupt microbial and cancer cell membranes.[\[2\]](#)
- Cell Penetration: The cationic nature of lysine-containing peptides can facilitate cell penetration, making them potential vectors for intracellular drug delivery.[\[5\]](#)[\[6\]](#)

This guide will delve into these areas, providing the necessary technical details for researchers to explore the potential of **H-Leu-Lys(Z)-OH** derivatives in their own work.

Synthesis of **H-Leu-Lys(Z)-OH** Analogs and Derivatives

The synthesis of **H-Leu-Lys(Z)-OH** derivatives can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

2.1. Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and is suitable for large-scale production. A general protocol for the synthesis of a dipeptide derivative is as follows:

- Protection: The N-terminus of the first amino acid (e.g., Leucine) is protected with a suitable group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
- Activation: The C-terminus of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBT) to form an active ester.

- Coupling: The activated amino acid is then reacted with the free amino group of the second amino acid (e.g., H-Lys(Z)-OH) to form the dipeptide.
- Deprotection: The N-terminal protecting group is removed to allow for further chain elongation if desired.

2.2. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common method for synthesizing longer peptides and peptide libraries. The process involves attaching the C-terminal amino acid to a solid resin support and sequentially adding amino acids.

A typical Fmoc-based SPPS cycle involves:

- Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed using a piperidine solution in DMF.
- Washing: The resin is washed to remove excess piperidine and by-products.
- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HATU/DIPEA) and coupled to the free amine on the resin.
- Washing: The resin is washed to remove unreacted reagents.
- Repeat: The cycle is repeated until the desired peptide sequence is assembled.
- Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Potential Biological Activities and Quantitative Data

Based on existing research on related compounds, **H-Leu-Lys(Z)-OH** derivatives can be hypothesized to possess several biological activities.

3.1. Enzyme Inhibition

Dipeptide analogs are excellent candidates for the development of enzyme inhibitors, particularly for proteases. By modifying the peptide bond, researchers can create non-hydrolyzable analogs that bind tightly to the enzyme's active site.

Table 1: Quantitative Data for a Ketomethylene Dipeptide Analog as an Aminopeptidase Inhibitor

Compound	Target Enzyme	Inhibition Constant (Ki)	Reference
LysK(RS)Phe	Leucine Aminopeptidase	4 nM	[1]
LysK(RS)Phe	Aminopeptidase M	4 nM	[1]

This table presents data for a related dipeptide analog to illustrate the potential potency of such compounds.

3.2. Antimicrobial and Antitumor Activity

The combination of hydrophobicity (Leucine) and positive charge (Lysine) in Leu-Lys rich peptides allows them to selectively target and disrupt the negatively charged membranes of bacteria and cancer cells.

Table 2: Antimicrobial Activity of a Leu/Lys-rich Model Peptide (KLW-f)

Bacterial Strain	Minimum Inhibitory Concentration (MIC) (µM)	Reference
Staphylococcus aureus	0.5 - 2.0	[3]
Bacillus subtilis	0.5 - 2.0	[3]
Escherichia coli	0.5 - 2.0	[3]
Pseudomonas aeruginosa	0.5 - 2.0	[3]
Salmonella typhimurium	0.5 - 2.0	[3]
Candida albicans	0.5 - 2.0	[3]

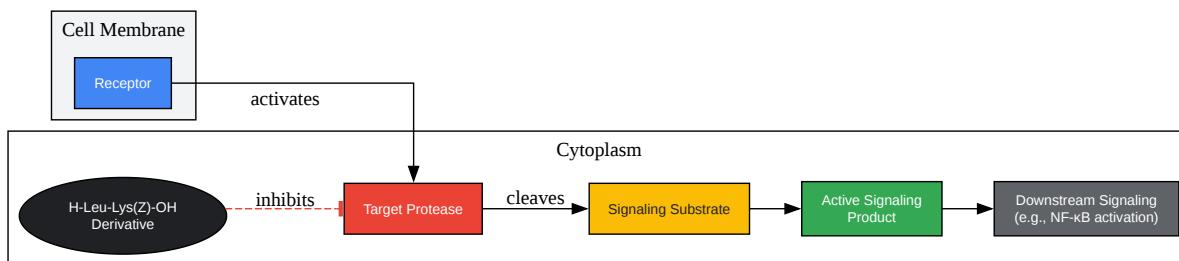
This table shows the potent antimicrobial activity of a model peptide rich in Leu and Lys residues.

Signaling Pathways

While specific signaling pathways for **H-Leu-Lys(Z)-OH** are not yet elucidated, we can propose hypothetical pathways based on the potential biological activities of its derivatives.

4.1. Hypothetical Signaling Pathway for a Protease Inhibitor Derivative

A derivative of **H-Leu-Lys(Z)-OH** designed as a protease inhibitor could modulate a signaling pathway where the target protease plays a key role. For example, inhibiting a protease involved in inflammation could lead to a downstream anti-inflammatory effect.

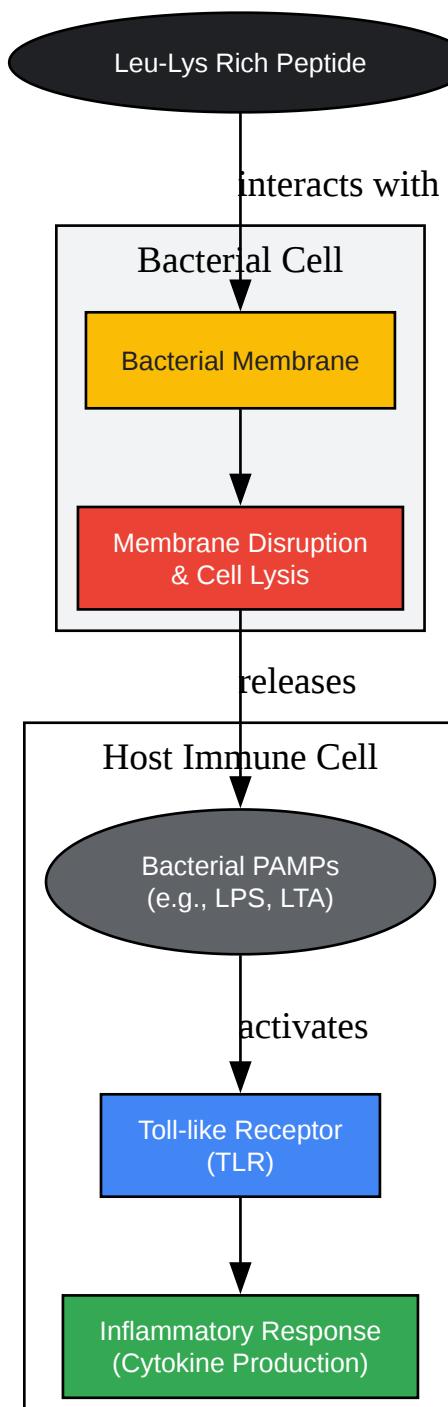


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Caption: Hypothetical signaling pathway showing inhibition of a target protease by an **H-Leu-Lys(Z)-OH** derivative.

4.2. Proposed Mechanism of Antimicrobial Action and Host Cell Response

Antimicrobial peptides rich in Leu and Lys often act by disrupting the bacterial cell membrane. This can also lead to the recognition of bacterial components by host immune cells, triggering an inflammatory response.



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Caption: Proposed mechanism of antimicrobial action and subsequent host immune response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

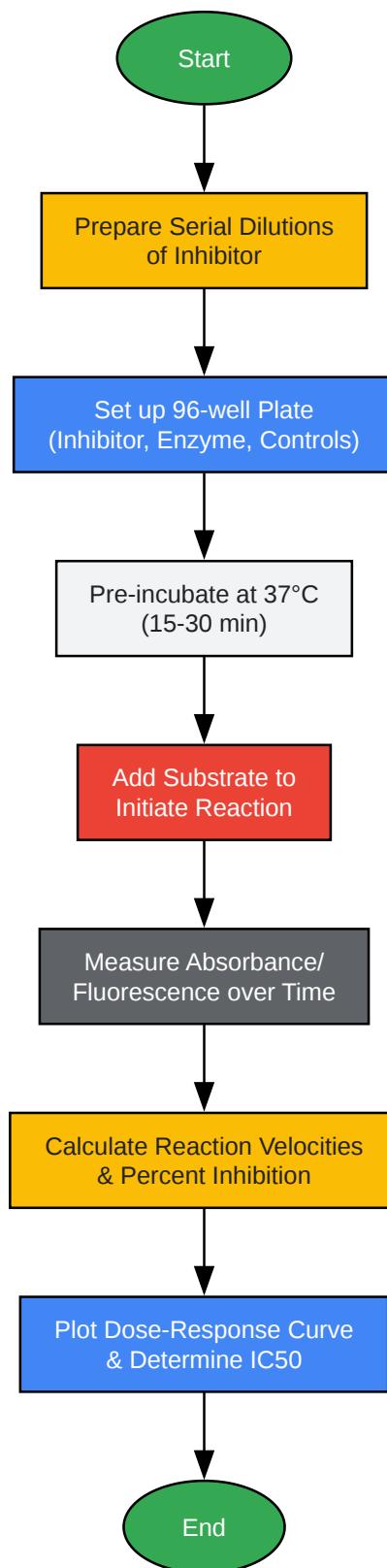
- Target enzyme
- Enzyme substrate (preferably chromogenic or fluorogenic)
- **H-Leu-Lys(Z)-OH** derivative (test inhibitor)
- Assay buffer (optimized for the target enzyme)
- 96-well microplate
- Microplate reader

Protocol:

- Prepare Inhibitor Dilutions: Perform a serial dilution of the **H-Leu-Lys(Z)-OH** derivative in the assay buffer to create a range of concentrations (e.g., from 100 μ M to 1 nM).
- Assay Setup:
 - Add 10 μ L of each inhibitor dilution to the wells of a 96-well plate.
 - Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" blank control.
 - Add 80 μ L of the enzyme solution to all wells except the blank.
 - Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes to allow inhibitor binding.
- Initiate Reaction: Add 10 μ L of the substrate solution to all wells to start the reaction.
- Measure Activity: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

- Data Analysis:

- Calculate the initial reaction velocity for each inhibitor concentration.
- Normalize the velocities to the "no inhibitor" control to determine the percent inhibition.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



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Caption: Experimental workflow for IC₅₀ determination.

5.2. Minimum Inhibitory Concentration (MIC) Assay

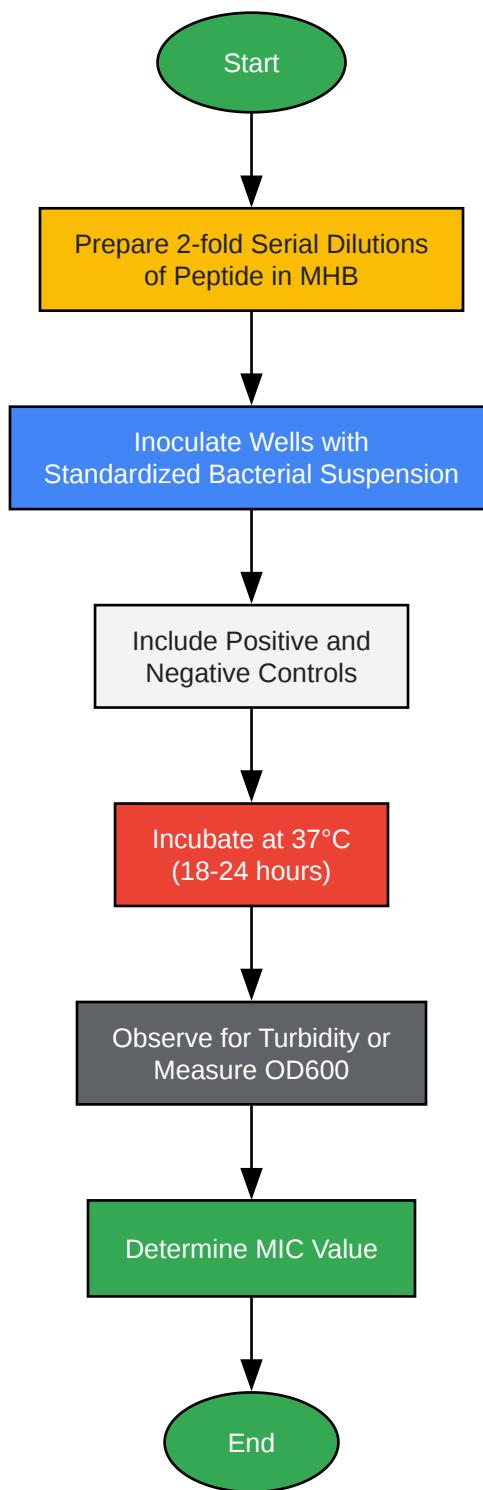
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Bacterial strains (e.g., E. coli, S. aureus)
- Mueller-Hinton Broth (MHB)
- **H-Leu-Lys(Z)-OH** derivative (test compound)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

Protocol:

- Prepare Peptide Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
- Inoculate Bacteria: Inoculate each well with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
- Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the peptide that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.



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Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

H-Leu-Lys(Z)-OH serves as a valuable starting point for the design and synthesis of novel bioactive peptides. By leveraging the inherent properties of the Leu-Lys motif, researchers can develop derivatives with potent enzyme inhibitory, antimicrobial, and antitumor activities. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for the exploration of **H-Leu-Lys(Z)-OH** analogs in various fields of scientific research and drug development. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted and holds significant promise for the discovery of new therapeutic agents.

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